![molecular formula C21H24O7 B2486660 (3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one CAS No. 362662-48-4](/img/structure/B2486660.png)
(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one
Overview
Description
(3R,4R)-3-(4-Hydroxy-3-methoxy-benzyl)-4-(4-hydroxy-3,5-dimethoxybenzyl)dihydrofuran-2(3H)-one is a natural product found in Torreya nucifera with data available.
Scientific Research Applications
Selective Deprotection of Hydroxy Functions
A study by Horita et al. (1986) examined the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl), and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions, which is relevant to the molecule due to the presence of similar functional groups (Horita et al., 1986).
Synthesis of Novel Dibenzylbutyrolactones
Alizadeh et al. (2015) reported on the synthesis of novel dibenzylbutyrolactone derivatives, a process that may involve or be relevant to the synthesis of compounds similar to the molecule of interest (Alizadeh et al., 2015).
Arctigenin Mannich Derivative Synthesis
Research by Dou De-qiang (2013) focused on the synthesis of a Mannich derivative of arctigenin, which is structurally related to the molecule (Dou De-qiang, 2013).
Lignan Structure and Antioxidant Activity
A study by Gao et al. (2008) described the dibenzyl-butyrolactone skeleton in a lignan similar to the molecule , which may offer insights into its potential properties and applications (Gao et al., 2008).
Hydroxymethylene Group in Lignin Reaction
Research by Ohmura et al. (2013) examined the significance of the benzylic hydroxymethylene group in the reaction of lignin side-chain with active oxygen species, which could be relevant to the understanding of the molecule's behavior in similar conditions (Ohmura et al., 2013).
Effect of Benzylic Oxygen on Antioxidant Activity
Yamauchi et al. (2005) investigated the impact of the benzylic position's oxidation on the antioxidant activity of phenolic lignans, which might provide insights into the antioxidant potential of the molecule (Yamauchi et al., 2005).
properties
IUPAC Name |
(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-25-17-8-12(4-5-16(17)22)7-15-14(11-28-21(15)24)6-13-9-18(26-2)20(23)19(10-13)27-3/h4-5,8-10,14-15,22-23H,6-7,11H2,1-3H3/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNIQAYUUHBGC-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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